BPT Metabolite BPT Sulfoxide Is 3.3‑Fold More Mutagenic Than BPT‑3,4‑Diol in Salmonella TA100 With S9 Activation
Among the tested metabolites, BPT sulfoxide exhibited 3.3‑fold higher mutagenic potency than BPT‑3,4‑diol (the bay‑region diol epoxide precursor) in Salmonella typhimurium strain TA100 in the presence of S9 metabolic activation, indicating that sulfoxide formation—not diol epoxide formation—represents the principal bioactivation pathway for BPT [1]. In contrast, the parent compound BPT, BPT sulfone, and 3‑hydroxyBPT showed no significant mutagenic response under identical conditions [1].
| Evidence Dimension | Mutagenic potency (revertants/plate) in S. typhimurium TA100 + S9 |
|---|---|
| Target Compound Data | BPT sulfoxide: ~3.3‑fold higher revertants than BPT‑3,4‑diol (exact fold difference = 3.3) |
| Comparator Or Baseline | BPT‑3,4‑diol (bay‑region diol epoxide precursor) |
| Quantified Difference | 3.3‑fold greater mutagenicity for BPT sulfoxide vs. BPT‑3,4‑diol; BPT parent compound, BPT sulfone, and 3‑hydroxyBPT all negative (no significant response) |
| Conditions | Salmonella typhimurium TA100; +S9 rat liver microsomal fraction; dose‑response assay |
Why This Matters
This evidence directly informs researchers that sulfoxide‑specific metabolic activation must be accounted for when modeling BPT genotoxicity—relying on bay‑region diol epoxide paradigms derived from all‑carbon PAHs will underestimate the mutagenic hazard of BPT by at least 3‑fold.
- [1] Kumar S, et al. Mutagenicity of benzo[b]phenanthro[2,3-d]thiophene (BPT) and its metabolites in TA100 and base-specific tester strains (TA7001-TA7006) of Salmonella typhimurium: evidence of multiple pathways for the bioactivation of BPT. Mutat Res. 2004;545(1-2):11-21. doi:10.1016/s0027-5107(03)00138-6 View Source
